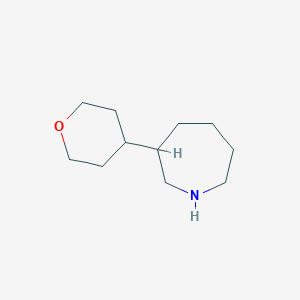

3-(Oxan-4-yl)azepane

CAS No.: 1547080-97-6

Cat. No.: VC6168825

Molecular Formula: C11H21NO

Molecular Weight: 183.295

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1547080-97-6 |

|---|---|

| Molecular Formula | C11H21NO |

| Molecular Weight | 183.295 |

| IUPAC Name | 3-(oxan-4-yl)azepane |

| Standard InChI | InChI=1S/C11H21NO/c1-2-6-12-9-11(3-1)10-4-7-13-8-5-10/h10-12H,1-9H2 |

| Standard InChI Key | SUVDCNQDCJXNDX-UHFFFAOYSA-N |

| SMILES | C1CCNCC(C1)C2CCOCC2 |

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity

3-(Oxan-4-yl)azepane (CAS 1547080-97-6) has the molecular formula CHNO . Its IUPAC name denotes a seven-membered azepane ring (CHN) substituted at the 3-position with an oxan-4-yl group (CHO). The oxane ring adopts a chair conformation, while the azepane ring exhibits puckered geometry, influencing its reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 183.29 g/mol | |

| Boiling Point | Estimated 250–270°C (extrapolated) | – |

| LogP (Partition Coeff.) | ~2.1 (predicted) |

Synthetic Methodologies

Ring-Closing Metathesis (RCM)

A common route to azepane derivatives involves RCM using Grubbs catalysts. For example:

-

Precursor Preparation: React hept-6-enoic acid with N-methylallylamine to form an amide.

-

Metathesis: Catalyze with Grubbs II to yield a bicyclic lactam .

-

Reduction: Treat with lithium aluminum hydride (LAH) to reduce the lactam to azepane .

Example Reaction Scheme:

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP of ~2.1 suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Computational models predict poor solubility in water (<1 mg/mL) but high solubility in DMSO (>50 mg/mL) .

Metabolic Stability

Analogous azepanes undergo hepatic metabolism via cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. The oxane moiety may reduce first-pass metabolism by sterically shielding reactive sites .

Industrial and Research Applications

Pharmaceutical Intermediate

3-(Oxan-4-yl)azepane serves as a building block for:

-

Dopamine D3 Receptor Ligands: Analogous azepanes are used in antipsychotic drug candidates .

-

Antidepressants: NDRI activity parallels that of nomifensine derivatives .

Materials Science

The compound’s rigid bicyclic structure makes it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume